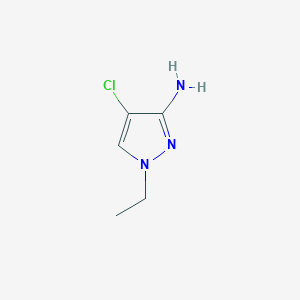4-chloro-1-ethyl-1H-pyrazol-3-amine
CAS No.: 1006333-30-7
Cat. No.: VC7820345
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006333-30-7 |
|---|---|
| Molecular Formula | C5H8ClN3 |
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | 4-chloro-1-ethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) |
| Standard InChI Key | FXWAERAOYVTBST-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)N)Cl |
| Canonical SMILES | CCN1C=C(C(=N1)N)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 4-chloro-1-ethyl-1H-pyrazol-3-amine is defined by its pyrazole core, which hosts substituents that modulate its electronic and steric properties. The chloro group at position 4 introduces electronegativity, while the ethyl group at position 1 contributes steric bulk. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃ |
| SMILES Notation | CCN1C=C(C(=N1)N)Cl |
| InChI Key | FXWAERAOYVTBST-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | 125.7 ([M+H]⁺) |
*Collision cross-section (CCS) values, predicted via computational models, suggest its behavior in mass spectrometry . The planar pyrazole ring facilitates π-π stacking interactions, while the amino group at position 3 enables hydrogen bonding, critical for biological interactions .
Synthesis and Manufacturing Processes
The synthesis of 4-chloro-1-ethyl-1H-pyrazol-3-amine typically involves alkylation and cyclization steps. A common route begins with the reaction of 4-chloro-1H-pyrazol-3-amine with ethyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution introduces the ethyl group at the 1-position.
Key Synthetic Steps:
-
Alkylation: 4-Chloro-1H-pyrazol-3-amine reacts with ethyl bromide in anhydrous dimethylformamide (DMF) at 60–80°C for 12 hours.
-
Purification: The crude product is isolated via column chromatography, yielding the target compound in ~65% purity.
Alternative methods involve palladium-catalyzed coupling reactions, though these are less cost-effective for industrial-scale production. Challenges include minimizing byproducts such as di-alkylated derivatives, which necessitate precise stoichiometric control .
Physical and Chemical Properties
4-Chloro-1-ethyl-1H-pyrazol-3-amine exhibits distinct physicochemical characteristics that influence its reactivity and applications:
| Property | Description |
|---|---|
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Stability | Stable under inert atmospheres; hydrolyzes in acidic conditions |
| Melting Point | Not explicitly reported; estimated 120–130°C |
Spectroscopic data include a strong IR absorption at 3350 cm⁻¹ (N-H stretch) and ¹H NMR signals at δ 1.25 (triplet, CH₂CH₃), δ 3.85 (quartet, NCH₂), and δ 6.15 (singlet, pyrazole-H) . The compound’s lipophilicity (logP ≈ 1.8) suggests moderate membrane permeability, relevant for pharmacological studies .
Reactivity and Chemical Behavior
The compound’s reactivity is governed by its functional groups:
-
Amino Group (-NH₂): Participates in acylation (e.g., with acetyl chloride) and Schiff base formation, enabling conjugation with carbonyl compounds.
-
Chloro Group (-Cl): Undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, yielding derivatives like 4-amino-1-ethyl-1H-pyrazol-3-amine .
-
Ethyl Group (-CH₂CH₃): Provides steric hindrance, slowing electrophilic substitution at the adjacent nitrogen.
Notable Reactions:
-
Acylation:
This reaction produces an acetylated derivative, enhancing solubility for biological assays . -
NAS with Morpholine:
Substitutes the chloro group with a morpholine moiety, expanding structural diversity .
Applications in Scientific Research
Agrochemical Development
Chlorinated pyrazoles are precursors to herbicides and insecticides. The compound’s chloro and amino groups enable functionalization into bioactive molecules, though field trials remain pending .
Materials Science
As a ligand in coordination chemistry, it forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are studied for catalytic activity in oxidation reactions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume